(1-Adamantylthio)acetic acid
Overview
Description
(1-Adamantylthio)acetic acid is an organic compound with the molecular formula C₁₂H₁₈O₂S It features an adamantane moiety, which is a tricyclic hydrocarbon, attached to a thioacetic acid group
Mechanism of Action
Target of Action
Acetic acid, a related compound, is known to induce pain sensation by triggering a localized inflammatory response . This suggests that (1-Adamantylthio)acetic acid might interact with similar targets involved in inflammation and pain sensation.
Mode of Action
It’s worth noting that acetic acid, a structurally related compound, induces pain sensation through the release of free arachidonic acid from tissue phospholipids via cyclooxygenase (cox), leading to the production of prostaglandins . This mechanism might be relevant to this compound as well.
Biochemical Pathways
Based on the potential similarity to acetic acid, it might influence the arachidonic acid pathway and the subsequent production of prostaglandins .
Result of Action
If it shares a similar mechanism with acetic acid, it might induce an inflammatory response and pain sensation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Adamantylthio)acetic acid typically involves the reaction of 1-adamantylthiol with chloroacetic acid under basic conditions. The reaction proceeds as follows:
- Dissolve 1-adamantylthiol in a suitable solvent such as ethanol.
- Add chloroacetic acid to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Stir the mixture at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1-Adamantylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the adamantane ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated adamantane derivatives.
Scientific Research Applications
(1-Adamantylthio)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antiviral, antibacterial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and unique structural features.
Comparison with Similar Compounds
1-Adamantylacetic acid: Similar structure but lacks the thio group.
1-Adamantylthiol: Contains the adamantane and thio groups but lacks the acetic acid moiety.
Adamantane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of thioacetic acid.
Uniqueness: (1-Adamantylthio)acetic acid is unique due to the presence of both the adamantane and thioacetic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1-adamantylsulfanyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZIQLZIXCFDQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353558 | |
Record name | (Adamantan-1-ylsulfanyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95769-28-1 | |
Record name | (Adamantan-1-ylsulfanyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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